molecular formula C10H11BrO2 B581277 4-Bromo-2-isopropoxybenzaldehyde CAS No. 1099672-01-1

4-Bromo-2-isopropoxybenzaldehyde

Cat. No.: B581277
CAS No.: 1099672-01-1
M. Wt: 243.1
InChI Key: KPWKJHWWEJTFPE-UHFFFAOYSA-N
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Description

Contextualization within the Field of Bifunctional Aromatic Compounds

4-Bromo-2-isopropoxybenzaldehyde is classified as a bifunctional aromatic compound. This class of molecules is characterized by the presence of two distinct reactive sites on an aromatic scaffold. In this specific molecule, the aldehyde group (-CHO) and the bromo group (-Br) represent these two functional handles. The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, while the carbon-bromine bond allows for reactions typical of aryl halides, such as cross-coupling reactions. adpharmachem.com The presence of the isopropoxy ether group also influences the electronic properties and reactivity of the benzene (B151609) ring. This dual reactivity allows for selective and sequential chemical modifications, enabling chemists to construct complex molecular architectures in a controlled manner.

Significance as a Versatile Synthetic Intermediate

The strategic placement of the functional groups in this compound makes it a highly valuable intermediate in multi-step organic synthesis. The aldehyde functionality can be readily converted into other groups; for example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or transformed via reactions like reductive amination. adpharmachem.comacs.org The bromine atom, on the other hand, is a key site for forming new carbon-carbon or carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions. adpharmachem.com This versatility allows for the introduction of diverse substituents onto the aromatic ring. The synthesis of related compounds, such as 4-bromo-2-methoxybenzaldehyde, highlights the careful reaction conditions needed to manage the reactivity of these functional groups and avoid side reactions. google.com

Overview of Research Trajectories and Academic Contributions

Recent research has highlighted the role of this compound as a key starting material in medicinal chemistry. A significant area of application is in the development of antiviral agents. For instance, it has been used as a crucial intermediate in the synthesis of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. acs.orgscienceopen.com In these syntheses, the aldehyde group is typically utilized for reductive amination to link the benzaldehyde (B42025) moiety to a core scaffold. acs.org

Furthermore, this compound has found use in fragment-based drug discovery. It was employed in the synthesis of molecules designed to stabilize protein-protein interactions, a modern approach in the development of new therapeutics. acs.org The broader family of substituted benzaldehydes is also under active investigation for its potential in cancer therapy, particularly as inhibitors of enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in certain cancer cells. chemicalbook.combrad.ac.uk While not all research involves the 4-bromo-2-isopropoxy isomer specifically, these studies underscore the general importance of the substituted benzaldehyde scaffold in generating biologically active molecules.

Compound Properties

PropertyValueSource
CAS Number 1099672-01-1 bldpharm.combldpharm.com
Molecular Formula C10H11BrO2 bldpharm.com
Molecular Weight 243.10 g/mol bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKJHWWEJTFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742668
Record name 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099672-01-1
Record name 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 4 Bromo 2 Isopropoxybenzaldehyde

Precursor Synthesis: Regioselective Alkylation of Hydroxybenzaldehydes

The introduction of the isopropoxy group onto a hydroxybenzaldehyde scaffold is a critical step in forming the ether linkage. This is most commonly achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a suitable organohalide. wikipedia.orgchemeurope.com In the context of synthesizing the precursor 2-isopropoxybenzaldehyde (B1295665), this reaction involves the deprotonation of 2-hydroxybenzaldehyde to form a phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an isopropyl halide. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

The reaction is generally represented as:

Deprotonation: 2-hydroxybenzaldehyde + Base → Sodium 2-formylphenoxide

Substitution: Sodium 2-formylphenoxide + 2-halopropane → 2-isopropoxybenzaldehyde + Sodium Halide

Optimization of this synthesis is crucial, as the alkylating agent (isopropyl halide) is a secondary halide, making the E2 elimination reaction a significant competitive pathway. chemeurope.commasterorganicchemistry.com Key parameters must be carefully controlled to maximize the yield of the desired ether.

Key Reaction Parameters for Williamson Ether Synthesis:

ParameterOptions & ConsiderationsEffect on Reaction
Base NaH, K₂CO₃, Cs₂CO₃, NaOHStrong bases like sodium hydride (NaH) ensure complete deprotonation but can promote elimination. youtube.com Weaker bases like potassium carbonate (K₂CO₃) are often preferred to minimize side reactions. organic-synthesis.comresearchgate.net
Alkylating Agent 2-bromopropane, 2-iodopropaneIodides are better leaving groups than bromides, leading to faster reaction rates. francis-press.com However, they are more expensive. Secondary halides increase the likelihood of elimination. masterorganicchemistry.com
Solvent DMF, Acetone, Acetonitrile, DMSOPolar aprotic solvents are ideal as they solvate the cation but not the nucleophilic phenoxide, accelerating the SN2 reaction rate. masterorganicchemistry.comfrancis-press.com
Temperature Room Temperature to RefluxHigher temperatures increase the reaction rate but significantly favor the competing elimination reaction over substitution. chemeurope.com Therefore, the lowest effective temperature is typically used.

While the Williamson synthesis is the most common method, other protocols can be employed for etherification. One notable alternative is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). However, this method is more frequently used for more complex molecules and can be less atom-economical for a simple synthesis like this.

More recently, novel strategies such as reductive etherification have been developed, which form ethers directly from an alcohol and an aldehyde. chemrxiv.org These methods, however, are not yet standard practice for this specific transformation.

Direct Halogenation Approaches for Aromatic Bromination

Once the 2-isopropoxybenzaldehyde precursor is obtained, the final step is the regioselective introduction of a bromine atom onto the aromatic ring. This is accomplished via electrophilic aromatic substitution.

In electrophilic aromatic substitution, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich benzene (B151609) ring. The existing substituents on the ring dictate the position of the incoming electrophile. The isopropoxy group (-OCH(CH₃)₂) is a strong activating group and an ortho, para-director due to resonance electron donation. The aldehyde group (-CHO) is a deactivating group and a meta-director.

The powerful para-directing influence of the isopropoxy group at position 2, combined with steric hindrance at the ortho positions (positions 3 and 1), strongly favors the substitution of bromine at the C4 position. This results in high regioselectivity for the desired 4-Bromo-2-isopropoxybenzaldehyde product.

The most direct method for bromination is the use of molecular bromine (Br₂). acsgcipr.org Due to the activated nature of the 2-isopropoxybenzaldehyde ring, the reaction often proceeds without the need for a Lewis acid catalyst, which is typically required for less reactive aromatic compounds.

Factors Influencing Bromination with Br₂:

ParameterOptions & ConsiderationsEffect on Selectivity and Yield
Solvent Acetic Acid, Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄)The choice of solvent can influence the reaction rate and help control the reaction temperature. Acetic acid is a common choice for aromatic brominations.
Catalyst None, FeBr₃ (optional)A catalyst is generally not required for this activated substrate. Its use could lead to over-bromination or side reactions.
Temperature 0 °C to Room TemperatureThe reaction is typically run at low temperatures to control the reaction rate and prevent the formation of poly-brominated byproducts.
Stoichiometry 1 equivalent of Br₂Careful control of the amount of bromine is essential to ensure mono-bromination and achieve a high yield of the target product.

Handling molecular bromine can be hazardous due to its high toxicity and corrosivity. nih.gov A safer and more convenient alternative is the in situ generation of the brominating agent from more stable precursors. nih.gov

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. In the presence of an acid catalyst or on a solid support like silica (B1680970) gel, NBS serves as a source of electrophilic bromine (Br⁺). nih.gov This method provides a low, steady concentration of the brominating species, allowing for highly controlled and selective bromination, often resulting in high yields. nih.gov

Oxidative Bromination: This approach involves the oxidation of a stable bromide salt (e.g., NaBr, KBr) or hydrobromic acid (HBr) to generate molecular bromine or another electrophilic bromine species directly in the reaction mixture. nih.govgoogle.comresearchgate.net This avoids the need to store and handle elemental bromine. The mechanism involves the oxidation of the bromide ion (Br⁻) to Br₂ by an oxidizing agent.

Comparison of In Situ Brominating Systems:

Reagent SystemOxidizing AgentMechanismEfficiency & Remarks
KBr / KBrO₃Potassium bromate (B103136) (KBrO₃)In acidic solution, bromate and bromide ions react to form molecular bromine.An effective method for generating bromine in situ for various aromatic substrates. sunankalijaga.org
HBr / H₂O₂Hydrogen peroxideH₂O₂ oxidizes HBr to Br₂ and water.A "green" approach as the only byproduct is water. The reaction conditions are typically mild. nih.gov
NaBr / NaOClSodium hypochloriteHypochlorite oxidizes bromide ions to generate the active brominating species.A cost-effective and straightforward protocol demonstrated to be effective for a range of substrates. nih.gov

These in situ methods offer significant advantages in terms of safety and handling, making them attractive alternatives to the use of molecular bromine for the synthesis of this compound.

Comparison of Bromination Methods: Academic and Industrial Perspectives

The introduction of a bromine atom onto an aromatic ring is a cornerstone of organic synthesis, yet the choice of method can differ significantly between academic research and industrial production. These differences are often dictated by varying priorities, such as scale, cost, safety, and environmental impact.

From an academic standpoint, the focus is often on reaction efficiency, substrate scope, and regioselectivity. Direct bromination of 2-isopropoxybenzaldehyde would be a primary route explored. The isopropoxy group and the aldehyde group are both ortho-, para-directing. However, the bulky isopropoxy group offers significant steric hindrance at the ortho-position, while the aldehyde is a deactivating group. This electronic and steric profile favors bromination at the position para to the isopropoxy group, leading to the desired 4-bromo product.

In an industrial context, the primary concerns shift to economic viability and operational safety. While direct bromination with molecular bromine (Br₂) is effective, it generates stoichiometric amounts of hydrogen bromide (HBr) as a byproduct. mdpi.comieeecss.org Managing this corrosive and hazardous gas adds complexity and cost to the process, making HBr recovery or neutralization a significant issue on a large scale. mdpi.comieeecss.org Industrial processes, therefore, often favor methods that improve bromine atom economy or simplify byproduct handling. One patented approach for related substituted benzaldehydes involves a two-stage bromination: an initial reaction with less than a stoichiometric amount of bromine, followed by the addition of a bromide ion oxidizer to react with the in situ generated HBr, thereby consuming the byproduct to generate more brominating agent. mdpi.com Another industrial method avoids the direct generation of HBr by using a brominating agent couple, such as hydrobromic acid and a bromide ion oxidizer, from the start. ieeecss.org

Below is a comparative table summarizing these perspectives:

FeatureAcademic PerspectiveIndustrial Perspective
Primary Reagent Molecular Bromine (Br₂) for directness and high reactivity.Alternative brominating agents (e.g., HBr/oxidizer couples) to manage byproducts. ieeecss.org
Key Objective High yield, high regioselectivity, novel methodology.Low cost, high throughput, operational safety, waste minimization.
Byproduct (HBr) Often considered a standard outcome to be removed during workup.A significant process challenge requiring costly recovery or disposal systems. mdpi.comieeecss.org
Solvent Glacial acetic acid is common, though various solvents may be explored. mdpi.comWater or water-immiscible organic solvents may be preferred for easier separation and handling.
Innovation Focus Catalytic methods (e.g., Palladium-catalyzed C-H activation) for selective bromination. lonnmeter.comProcess intensification, such as in situ byproduct utilization to improve atom economy. mdpi.com

Multi-Step Synthetic Sequences: Strategic Functional Group Interconversions

Multi-step syntheses provide alternative pathways to the target molecule, often circumventing issues of regioselectivity or harsh reaction conditions associated with direct functionalization. nih.govcambridge.org These routes rely on strategic transformations where functional groups are introduced sequentially.

Metal-Halogen Exchange and Formylation Reactions

One powerful strategy involves the creation of an organometallic intermediate from a poly-halogenated precursor, followed by quenching with a formylating agent. sensotech.comresearchgate.net This approach shifts the challenge of regioselectivity to the synthesis of the starting material.

A plausible route to this compound begins with 1,4-dibromo-2-isopropoxybenzene. The synthesis proceeds as follows:

Metal-Halogen Exchange: The starting material is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C or lower). e-bookshelf.dersc.org The bromine atom at position 1 is more sterically accessible and is preferentially exchanged with lithium, forming a highly reactive aryllithium intermediate. The low temperature is crucial to prevent side reactions. e-bookshelf.de

Formylation: The aryllithium species is then reacted with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most common and cost-effective choice for this transformation. sensotech.comresearchgate.net

Workup: The reaction is quenched with an aqueous acid, which hydrolyzes the intermediate to yield the final aldehyde product, this compound.

This sequence is highly effective for preparing substituted benzaldehydes and offers excellent control over the position of the aldehyde group. acs.orgrsc.orgvapourtec.com

Nucleophilic Aromatic Substitution Precursors: Design and Execution

Another sophisticated multi-step approach utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction to introduce the isopropoxy group. rsc.orgresearchgate.net This method requires a precursor with a good leaving group (typically a halogen like fluorine) and a strong electron-withdrawing group (like the aldehyde) positioned ortho or para to it, which activates the aromatic ring for nucleophilic attack. researchgate.net

A representative synthesis for this compound via this pathway is outlined below:

Precursor Synthesis: The key intermediate, 4-Bromo-2-fluorobenzaldehyde, is first prepared. This is often accomplished using the metal-halogen exchange and formylation sequence described previously, starting from 1,4-dibromo-2-fluorobenzene. rsc.org Selective metal-halogen exchange at the bromine position is efficient, followed by formylation with DMF to yield the precursor aldehyde.

Nucleophilic Aromatic Substitution (SNAr): The 4-Bromo-2-fluorobenzaldehyde is then reacted with isopropanol (B130326) in the presence of a base, such as potassium carbonate. The isopropanol is deprotonated by the base to form the isopropoxide nucleophile, which attacks the carbon atom bearing the fluorine atom. The aldehyde group at the ortho position stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the fluoride (B91410) ion. researchgate.net

This SNAr strategy is particularly advantageous for industrial applications as it often uses less hazardous reagents and milder conditions than organometallic routes.

Synthetic RouteStarting Material ExampleKey StepsAdvantages
Metal-Halogen Exchange & Formylation 1,4-dibromo-2-isopropoxybenzene1. Lithiation with BuLi at -78°C2. Reaction with DMFDirect, high regioselectivity for aldehyde placement. sensotech.com
SNAr via Fluoro Precursor 1,4-dibromo-2-fluorobenzene1. Synthesis of 4-bromo-2-fluorobenzaldehyde2. SNAr with isopropanol & K₂CO₃Avoids cryogenic organolithium chemistry in the final step, often uses milder conditions.

Process Development and Scale-Up Considerations in Academic Synthesis

Translating a laboratory synthesis into a more robust and scalable process, even within an academic setting, requires consideration of modern chemical engineering principles. This involves optimizing reaction conditions and employing advanced technologies to improve safety, efficiency, and reproducibility.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time.

Metal-Halogen Exchange: The generation of aryllithium intermediates is rapid and highly exothermic. In a continuous flow reactor, small volumes of reagents are mixed continuously, allowing for superior heat transfer and precise temperature control, which minimizes the formation of side products. This enhanced safety profile is a major benefit when working with pyrophoric reagents like butyllithium.

Bromination: For direct bromination reactions, molecular bromine can be generated in situ from safer precursors (e.g., HBr and an oxidant) in one module of a flow reactor and immediately mixed with the substrate in a subsequent module. This avoids the storage and handling of bulk quantities of toxic liquid bromine and allows for precise control over stoichiometry and residence time, improving selectivity.

Automated Crystallization Techniques for Product Isolation

The isolation and purification of the final product, this compound, via crystallization is a critical step that dictates purity and handling properties. Automated crystallization platforms can significantly enhance the reproducibility and efficiency of this process.

These systems integrate Process Analytical Technology (PAT) tools for real-time monitoring and control.

In-line Monitoring: Probes can be inserted directly into the crystallizer to monitor key parameters in real-time. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of the solute in the solution, allowing for precise control over supersaturation—the driving force for crystallization. ieeecss.org Other tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count, providing insight into nucleation and growth kinetics. mdpi.com

Feedback Control: Data from these in-line sensors can be fed to a control system that automatically adjusts process parameters. For example, the cooling rate or the addition rate of an anti-solvent can be dynamically controlled to maintain an optimal level of supersaturation. This prevents uncontrolled, rapid nucleation that leads to small, impure crystals and instead promotes the slow, steady growth of larger, purer crystals.

By leveraging automation, researchers can systematically screen a wide range of crystallization conditions (solvents, cooling profiles, etc.) to quickly identify the optimal parameters for isolating this compound with high purity and consistent crystal morphology.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Isopropoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a highly reactive functional center, susceptible to oxidation, reduction, and a variety of carbon-carbon bond-forming reactions.

The aldehyde functionality of 4-Bromo-2-isopropoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-isopropoxybenzoic acid. This transformation is a fundamental step in the synthesis of various derivatives. Selective oxidation can be achieved using a range of oxidizing agents, with conditions chosen to avoid reactions at the aryl bromide or isopropoxy ether.

One effective method involves the use of Oxone (potassium peroxymonosulfate), which can provide high yields for the oxidation of aldehydes to carboxylic acids. orgsyn.org In some protocols, the oxidation is catalyzed by iodo-benzenesulfonic acid derivatives, which are generated in situ and serve as the active catalytic species for the alcohol oxidation. orgsyn.org

ReactantReagent/CatalystProduct
This compoundOxone (2KHSO₅·KHSO₄·K₂SO₄)4-Bromo-2-isopropoxybenzoic acid

The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-bromo-2-isopropoxyphenyl)methanol. This transformation provides access to benzyl (B1604629) alcohol derivatives, which are themselves important intermediates. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reaction conditions are typically mild, preserving the integrity of the aryl bromide bond.

Furthermore, more complex reductive pathways, such as reductive amination, can be initiated at the aldehyde. This involves the reaction with an amine to form an imine, which is then reduced in situ to the corresponding amine. For instance, reductive amination with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a well-established method. acs.org

ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)(4-Bromo-2-isopropoxyphenyl)methanol
This compoundPrimary/Secondary Amine, NaBH(OAc)₃N-Substituted (4-bromo-2-isopropoxyphenyl)methanamine

The electrophilic carbon of the aldehyde group is a prime site for nucleophilic attack, facilitating a variety of condensation reactions that form new carbon-carbon bonds.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net The reaction with this compound involves the nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product, often a conjugated enone. wikipedia.org

Common active methylene compounds include malonic acid, diethyl malonate, malononitrile, and ethyl acetoacetate. wikipedia.org When malonic acid is used in the presence of pyridine, the condensation is often followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for creating substituted alkenes. Research has shown that p-bromo derivatives of benzaldehyde (B42025) undergo this reaction with high conversion rates. mdpi.com

Active Methylene CompoundCatalystExpected Product with this compound
MalononitrilePiperidine2-(4-Bromo-2-isopropoxybenzylidene)malononitrile
Diethyl malonatePiperidineDiethyl 2-(4-bromo-2-isopropoxybenzylidene)malonate
Malonic AcidPyridine3-(4-Bromo-2-isopropoxyphenyl)acrylic acid (after decarboxylation)

In Aldol-type reactions , this compound, which lacks α-hydrogens and cannot enolize, can act as the electrophilic partner in a crossed-aldol condensation. masterorganicchemistry.com When reacted with an enolizable aldehyde or ketone in the presence of a base, it forms a β-hydroxy carbonyl compound. wikipedia.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated carbonyl compound, the aldol condensation product. masterorganicchemistry.com

The Biginelli reaction is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This acid-catalyzed reaction involves an aryl aldehyde, urea (B33335) (or thiourea), and a β-dicarbonyl compound, typically ethyl acetoacetate. wikipedia.orgjsynthchem.com this compound serves as the aryl aldehyde component. The proposed mechanism often begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester. wikipedia.orgresearchgate.netunair.ac.id Subsequent cyclization and dehydration yield the final heterocyclic product. wikipedia.org

Reaction TypeKey ReactantsProduct Type
Crossed AldolThis compound, Enolizable Ketone (e.g., Acetone), Baseβ-Hydroxy Ketone
BiginelliThis compound, Urea, Ethyl Acetoacetate, Acid CatalystDihydropyrimidinone

Condensation Reactions: Formation of Carbon-Carbon Bonds

Reactivity of the Aryl Halide Functionality

The carbon-bromine bond on the aromatic ring exhibits reactivity characteristic of aryl halides. Unlike alkyl halides, aryl halides are generally unreactive towards traditional SN2 nucleophilic substitution reactions. wikipedia.orgdoubtnut.com This low reactivity is attributed to the resonance stabilization between the halogen's lone pairs and the aromatic π-system, which imparts partial double-bond character to the C-Br bond, making it stronger. doubtnut.comuqu.edu.sa

Nucleophilic aromatic substitution (SNAr) can occur but typically requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.org In this compound, the aldehyde group is electron-withdrawing, but it is positioned meta to the bromine atom. This positioning has a much weaker activating effect on SNAr compared to an ortho or para substituent, as it cannot directly delocalize the negative charge of the intermediate Meisenheimer complex. libretexts.org The isopropoxy group at the ortho position is electron-donating, which further deactivates the ring towards nucleophilic attack.

Despite the low reactivity towards nucleophilic substitution, the aryl bromide functionality is highly valuable for its participation in organometallic reactions. It can be converted into organometallic reagents, such as Grignard reagents (by reaction with magnesium metal) or organolithium species (by reaction with an alkyllithium reagent). These intermediates can then react with various electrophiles. More commonly, the C-Br bond serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Diverse Nucleophiles

The general mechanism of an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromide) to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netstrath.ac.uk Subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substitution product. The rate and feasibility of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.netstrath.ac.uk

While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr reactions on similar substituted benzaldehydes provide a strong basis for predicting its reactivity. For instance, reactions of halogenated benzaldehydes with nucleophiles like amines, thiols, and alkoxides are common transformations. nih.gov The aldehyde group's ability to activate the ring towards nucleophilic attack is a well-established principle in organic chemistry. nih.gov It is important to note that the reaction can sometimes be regioselective, with the position of substitution being influenced by the electronic and steric effects of the substituents present on the ring. wuxibiology.com

Nucleophile TypePotential ProductReaction Conditions
Amines (e.g., R₂NH)4-(Dialkylamino)-2-isopropoxybenzaldehydeTypically requires a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures. nih.gov
Thiols (e.g., RSH)4-(Alkylthio)-2-isopropoxybenzaldehydeOften carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Alkoxides (e.g., RO⁻)4-Alkoxy-2-isopropoxybenzaldehydeRequires a strong base or pre-formed alkoxide in a suitable solvent.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. rsc.orgnih.gov For this compound, this reaction allows for the introduction of a wide range of alkyl, alkenyl, aryl, and heteroaryl groups at the 4-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Scope: The reaction is known for its broad substrate scope and functional group tolerance. nih.gov A variety of boronic acids and their esters can be used, allowing for the synthesis of a diverse array of biaryl and related structures. rsc.org The reaction conditions are typically mild, often employing a palladium catalyst, a base (such as potassium carbonate or potassium phosphate), and a suitable solvent system (like dioxane, toluene, or aqueous mixtures). researchgate.netgoogle.com

Limitations: While generally robust, the Suzuki-Miyaura coupling can have limitations. Sterically hindered substrates may react sluggishly, and certain functional groups can interfere with the catalyst or the organoboron reagent. In some cases, competitive side reactions, such as homo-coupling of the boronic acid, can occur. The choice of catalyst, ligand, and base is often crucial for achieving high yields and selectivity, especially with challenging substrates. nih.gov

Boronic Acid/EsterProduct
Phenylboronic acid2-Isopropoxy-4-phenylbenzaldehyde
Alkylboronic acid4-Alkyl-2-isopropoxybenzaldehyde
Alkenylboronic acid4-Alkenyl-2-isopropoxybenzaldehyde
Heteroarylboronic acid4-Heteroaryl-2-isopropoxybenzaldehyde

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group at the 4-position of this compound. The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netbyjus.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction would yield a 4-alkynyl-2-isopropoxybenzaldehyde derivative. The catalytic cycle is thought to involve separate palladium and copper cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. researchgate.netlibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org

Applications: Both Heck and Sonogashira couplings are widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to their reliability and functional group tolerance. byjus.comwikipedia.org For this compound, these reactions provide access to conjugated systems that can be further elaborated.

Coupling ReactionReactantProduct
HeckAlkene (e.g., Styrene)2-Isopropoxy-4-vinylbenzaldehyde derivative
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)2-Isopropoxy-4-(phenylethynyl)benzaldehyde

Beyond Suzuki, Heck, and Sonogashira reactions, other cross-coupling methodologies can be applied to this compound. These include:

Stille Coupling: This reaction utilizes a palladium catalyst to couple the aryl bromide with an organotin reagent. It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. nih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoboron or organotin compounds. nih.gov

Hiyama Coupling: This involves the coupling of an aryl halide with an organosilicon compound, activated by a fluoride (B91410) source.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This provides an alternative to classical nucleophilic aromatic substitution for the synthesis of arylamines.

Each of these methods offers a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions, providing a broad toolkit for the derivatization of this compound. nih.gov

Chemo- and Regioselective Transformations of Both Functional Groups

The presence of both an aldehyde and an aryl bromide on this compound allows for selective transformations of one group in the presence of the other, a concept known as chemoselectivity. Furthermore, regioselectivity refers to the preferential reaction at one position over another. google.com

For instance, the aldehyde group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, leaving the aryl bromide intact. Conversely, the aldehyde can be protected as an acetal, allowing for reactions to be carried out at the C-Br bond, such as Grignard reagent formation or cross-coupling, followed by deprotection to regenerate the aldehyde.

Regioselective reactions can also be envisioned. For example, in the presence of multiple halogen atoms, the reactivity towards cross-coupling can differ, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.org While this compound has only one halogen, in more complex derivatives, this reactivity difference can be exploited for sequential couplings.

Applications of 4 Bromo 2 Isopropoxybenzaldehyde As a Strategic Building Block in Advanced Synthesis

Construction of Complex Organic Architectures

The unique substitution pattern of 4-bromo-2-isopropoxybenzaldehyde makes it a strategic starting material for the assembly of intricate molecular frameworks. bldpharm.com The presence of multiple functional groups allows for sequential and regioselective reactions, enabling chemists to build complex structures with high degrees of control.

A notable example is its use in the synthesis of potent inhibitors for the SARS-CoV-2 main protease (Mpro). acs.orgscienceopen.com In this multi-step synthesis, this compound was used to introduce the (4-bromo-2-isopropoxybenzyl) moiety into a diazepane scaffold. acs.org This was achieved through a reductive amination reaction, a fundamental carbon-nitrogen bond-forming reaction where the aldehyde reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine. This specific fragment was crucial for optimizing the binding of the final inhibitor molecule within the S2 pocket of the enzyme. acs.orgscienceopen.com The successful incorporation of this building block demonstrates its utility in constructing complex, multi-ring heterocyclic systems that are of significant interest in drug discovery.

Role in Medicinal Chemistry Research: Precursors for Bioactive Scaffolds

In medicinal chemistry, the discovery of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound serves as a key precursor for such bioactive structures, providing a foundation for further chemical modification. scienceopen.com

This benzaldehyde (B42025) derivative is an important intermediate in the synthesis of pharmaceutical compounds. bldpharm.commedchemexpress.com Its application is prominently highlighted in the development of a hit-to-lead optimization campaign for a SARS-CoV-2 Mpro inhibitor. acs.orgscienceopen.com Researchers prepared a key intermediate, (4-(4-Bromo-2-isopropoxybenzyl)-1,4-diazepan-1-yl)(5-chloropyridin-3-yl)methanone, directly from this compound. acs.org This synthesis underscores the compound's role in creating advanced intermediates that are steps away from the final active pharmaceutical ingredient. The ability to use this building block in high-throughput medicinal chemistry allows for the rapid generation of compound libraries to accelerate the discovery of lead compounds. nih.gov

Table 1: Synthesis of a Pharmaceutical Intermediate

Starting MaterialKey ReagentProductApplicationReference
This compound1,4-Diazepane scaffold(4-(4-Bromo-2-isopropoxybenzyl)-1,4-diazepan-1-yl)(5-chloropyridin-3-yl)methanoneIntermediate for SARS-CoV-2 Mpro Inhibitor acs.org

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's structure relates to its biological activity, guiding the design of more potent and selective drugs. core.ac.uknih.gov The functional handles on this compound allow for systematic modifications to probe these relationships.

In the optimization of the SARS-CoV-2 Mpro inhibitor, the 4-bromo-2-isopropoxybenzyl group, derived from the title compound, was a key component in the SAR exploration. acs.orgscienceopen.com While this specific moiety was used in the final potent compounds, the synthetic route allows for the substitution of other benzaldehydes to understand what features are critical for activity. nih.gov For instance, comparisons with analogues having different substituents at the ortho position (like chloro, cyano, or methoxy) helped establish a clear SAR, indicating that an ortho substituent on the phenyl ring was preferred for potency. acs.org This demonstrates how building blocks like this compound are essential tools for medicinal chemists to fine-tune ligand-protein interactions and optimize drug candidates.

Contributions to Agrochemical Synthesis and Compound Development

Halogenated benzaldehydes are widely utilized as intermediates in the synthesis of agrochemicals. guidechem.com The structural motifs present in this compound are found in various pesticidal and herbicidal molecules. The bromo- and alkoxy-substituted phenyl ring can be a core component of compounds designed to interact with specific biological targets in pests or weeds. While specific examples detailing the use of this compound in publicly available agrochemical research are not extensive, related compounds like 4-bromo-2-chlorobenzonitrile (B136228) are known intermediates for pesticide molecules. guidechem.com This suggests the potential of this compound as a valuable building block for the development of new and effective crop protection agents. ontosight.ai

Utility in Materials Science and Polymer Chemistry

The application of this compound extends beyond life sciences into the realm of materials science. bldpharm.combldpharm.com Its defined structure and reactive sites make it a candidate for creating specialized organic materials and polymers with tailored properties.

This compound is listed as a material building block and an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and their properties are directly determined by the geometry and functionality of their monomeric units. The aldehyde groups can undergo condensation reactions to form the framework, while the bromo and isopropoxy groups can tune the electronic properties, porosity, and stability of the resulting material. The use of functionalized monomers like this is critical for designing advanced materials for applications in gas storage, catalysis, and electronics. ambeed.com The synthesis of molecularly imprinted polymers (MIPs) using a related compound, 4-bromo-2,5-dimethoxyphenethylamine, further illustrates the utility of such bromo-substituted aromatics in creating polymers with high selectivity for target molecules. mdpi.com

Table 2: Summary of Applications

FieldSpecific ApplicationRole of this compound
Organic Synthesis Construction of Complex MoleculesVersatile building block for multi-step synthesis
Medicinal Chemistry Synthesis of Pharmaceutical IntermediatesPrecursor for SARS-CoV-2 Mpro inhibitors
Structure-Activity Relationship (SAR) StudiesAllows for derivatization to probe biological activity
Agrochemicals Development of New CompoundsPotential intermediate for pesticides and herbicides
Materials Science Monomer for Advanced PolymersBuilding block for Covalent Organic Frameworks (COFs)

Precursor for Specialty Chemicals and Functional Materials

The utility of this compound as a precursor is notably demonstrated in the synthesis of highly specialized molecules with potential therapeutic applications. A key example is its use as a starting material in the development of inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. acs.org

In a research campaign aimed at optimizing a series of SARS-CoV-2 Mpro inhibitors, this compound was employed in a crucial synthetic step. acs.org The aldehyde functional group of the compound participated in a reductive amination reaction. This reaction is a cornerstone of medicinal chemistry for its efficiency in forming carbon-nitrogen bonds. In this specific synthesis, this compound was reacted with an amine-bearing scaffold to introduce the 4-bromo-2-isopropoxybenzyl moiety into the target inhibitor molecule. acs.org The successful synthesis, which proceeded with a reported yield of 63%, underscores the compound's role as a reliable building block for creating complex pharmaceutical intermediates. acs.org

The incorporation of the structural fragment derived from this compound is a deliberate choice in drug design, where the specific substitution pattern on the phenyl ring is engineered to interact with the target enzyme. This application highlights the compound's value in generating specialty chemicals, where precise molecular architectures are required for biological function.

Intermediate/Scaffold Synthesized Using this compoundApplicationSynthetic ReactionRef
Amide Library ScaffoldPrecursor for SARS-CoV-2 Mpro InhibitorReductive Amination acs.org

Design and Synthesis of Ligands and Catalysts

In the realm of molecular design, a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The synthesis of enzyme inhibitors is a primary focus of ligand design. This compound serves as an important precursor in the construction of such ligands.

Its application in the synthesis of a SARS-CoV-2 Mpro inhibitor series is a direct example of its role in ligand development. acs.org The ultimate goal of the synthesis was to create a molecule (a ligand) that could bind to the active site of the Mpro enzyme, thereby inhibiting its function and blocking viral replication. The 4-bromo-2-isopropoxybenzyl group, introduced from the aldehyde starting material, becomes a key part of the final ligand's structure. acs.org

The design of such ligands is a meticulous process where different fragments are combined to optimize binding affinity and selectivity for the target protein. The use of this compound allows synthetic chemists to systematically explore how the chemical features of the 4-bromo-2-isopropoxybenzyl moiety affect the ligand's interaction with the enzyme's binding pockets. In the reported research, this building block was used to synthesize a library of potential inhibitors, enabling the exploration of the chemical space around a novel hit compound. acs.org This methodical approach is fundamental to hit-to-lead optimization in modern drug discovery and showcases the compound's strategic importance in the rational design and synthesis of targeted ligands.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Bromo-2-isopropoxybenzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In ¹H NMR spectroscopy, the aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The protons of the isopropoxy group exhibit characteristic signals: a septet for the methine (CH) proton around δ 4.5-4.7 ppm and a doublet for the six equivalent methyl (CH₃) protons at approximately δ 1.3-1.4 ppm. mdpi.com The aromatic protons appear as multiplets in the region of δ 6.8-7.6 ppm, with their specific chemical shifts and coupling constants determined by the substitution pattern of the bromo, isopropoxy, and aldehyde groups on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates around δ 190 ppm. The carbons of the isopropoxy group are found in the upfield region, with the methine carbon near δ 71-72 ppm and the methyl carbons around δ 22 ppm. rsc.org The aromatic carbons, including the carbon atom bonded to the bromine, produce signals in the approximate range of δ 113-160 ppm. rsc.org

Dynamic studies, such as variable temperature NMR, could be employed to investigate the rotational barrier around the C-O bond of the bulky isopropoxy group, providing insights into conformational preferences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures. rsc.orgrug.nl

Atom TypePositionPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAldehyde (-CHO)~10.0s (singlet)
Aromatic (Ar-H)3, 5, 66.8 - 7.6m (multiplet)
Isopropoxy (-OCH(CH₃)₂)Methine (CH)4.5 - 4.7sept (septet)
Isopropoxy (-OCH(CH₃)₂)Methyl (CH₃)1.3 - 1.4d (doublet)
¹³C NMRAldehyde (-CHO)~190
Aromatic (C-O, C-Br, C-CHO)1, 2, 4115 - 160
Aromatic (C-H)3, 5, 6113 - 131
Isopropoxy (-OCH(CH₃)₂)Methine (CH)~72
Isopropoxy (-OCH(CH₃)₂)Methyl (CH₃)~22

Vibrational Spectroscopy (Infrared and Raman): Analysis of Functional Groups and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within this compound and studying non-covalent molecular interactions.

IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to show a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹. The presence of the isopropoxy group would be confirmed by C-O-C stretching vibrations, which appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while C-H bending vibrations of the isopropyl group would be visible around 1370-1390 cm⁻¹. The C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can be an effective tool for monitoring reactions in real-time, for instance, in continuous-flow synthesis systems. beilstein-journals.org The aromatic ring vibrations would give rise to distinct signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups. nih.govnist.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (isopropyl)2850 - 2980Medium-Strong
C=O StretchAldehyde1680 - 1700Strong
C=C StretchAromatic Ring1450 - 1600Variable
C-H BendIsopropyl (gem-dimethyl)1370 - 1390Medium
C-O-C StretchAryl-Alkyl Ether1200 - 1250Strong
C-Br StretchAryl Bromide500 - 650Medium-Strong

High-Resolution Mass Spectrometry: Exact Mass Determination and Fragment Analysis for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with high precision, which allows for the confident determination of its elemental formula. For this compound (C₁₀H₁₁BrO₂), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern for the molecular ion peak, separated by two mass units.

The calculated monoisotopic mass of [C₁₀H₁₁⁷⁹BrO₂]+ is 241.9997 Da. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.

Fragment analysis through techniques like tandem mass spectrometry (MS/MS) offers valuable structural information and can provide mechanistic insights into reaction pathways. Common fragmentation pathways for this molecule would likely involve:

Loss of the isopropyl group (C₃H₇) leading to a significant fragment ion.

Alpha-cleavage with the loss of a hydrogen atom from the aldehyde.

Loss of the formyl radical (CHO) or carbon monoxide (CO).

Cleavage of the ether bond.

Table 3: Predicted HRMS Fragments for this compound

Ion FormulaDescriptionCalculated m/z (for ⁷⁹Br)
[C₁₀H₁₁BrO₂]⁺Molecular Ion [M]⁺241.9997
[C₇H₆BrO₂]⁺Loss of propene [M - C₃H₆]⁺200.9582
[C₇H₅BrO]⁺Loss of isopropanol (B130326) [M - C₃H₈O]⁺199.9527
[C₉H₈BrO]⁺Loss of formyl radical [M - CHO]⁺210.9813

X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although specific crystallographic data for this compound is not widely published, the technique is invaluable for resolving any structural ambiguities.

Should suitable crystals be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planar geometry of the benzene ring and the spatial arrangement of the aldehyde and isopropoxy substituents. Furthermore, it would reveal crucial information about the supramolecular assembly, detailing intermolecular interactions such as halogen bonding (C-Br···O), dipole-dipole interactions, or π-stacking, which govern the crystal packing. This information is vital for understanding the material's physical properties and for rational drug design when the molecule is used as a scaffold. acs.orgscienceopen.com

Advanced Chromatographic Techniques for Purity Assessment and Process Monitoring

Advanced chromatographic techniques are essential for both the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods used to determine the purity of a sample, often with a threshold of ≥95% required for subsequent synthetic steps. bldpharm.com These techniques separate the target compound from starting materials, reagents, and any side-products generated during its synthesis.

When coupled with a mass spectrometer (LC-MS), these methods provide not only retention time data but also mass information for each separated component, aiding in the identification of impurities. acs.orgnih.gov Gas Chromatography (GC), often paired with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile compounds and can be used to assess purity and monitor reaction progress. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability. These methods are critical for quality control in both academic research and industrial production. rsc.org

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Isopropoxybenzaldehyde

Density Functional Theory (DFT) Studies: Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 4-bromo-2-isopropoxybenzaldehyde, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic properties and predict its reactivity. frontiersin.orgrsc.org

A primary step in DFT analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This optimized structure serves as the basis for all subsequent property calculations. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. frontiersin.org For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO is anticipated to be centered on the electron-deficient benzaldehyde (B42025) moiety.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, using a color gradient to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. rsc.orgnih.gov For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack, while regions of positive potential would be found near the aldehyde proton and the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack.

Furthermore, DFT can predict various spectroscopic properties. For instance, theoretical calculations of one-bond spin-spin coupling constants (¹JCH) can be correlated with experimental NMR data to understand the effects of substituents on chemical shifts. acs.org Vibrational frequencies calculated via DFT can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands corresponding to specific functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretch of the isopropoxy ether. nih.gov

Table 1: Predicted Electronic Properties of Substituted Benzaldehydes via DFT This table presents typical electronic properties that can be calculated for this compound using DFT methodologies, with example values based on studies of similar substituted benzaldehydes.

PropertyDescriptionPredicted Value Range
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability4.0 to 5.0 eV
Ionization Potential (I)Energy required to remove an electron (approximated as -EHOMO)6.0 to 7.0 eV
Electron Affinity (A)Energy released when an electron is added (approximated as -ELUMO)1.5 to 2.5 eV
Dipole Moment (µ)Measure of the molecule's overall polarity2.5 to 4.0 Debye

Molecular Dynamics (MD) Simulations: Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape, its interaction with its environment (like a solvent), and its binding dynamics with a target receptor. nih.govnih.gov

When studying the molecule in a solvent like water, MD simulations can provide detailed information about solvation shells. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing how water molecules structure themselves around the hydrophobic and hydrophilic parts of the compound. nih.gov

In the context of drug design, where derivatives of this compound might be developed as ligands for biological targets, MD simulations are crucial for understanding ligand-binding dynamics. nih.gov After docking a ligand into a protein's active site, an MD simulation can assess the stability of the binding pose. nih.gov Analysis of the simulation trajectory, by calculating metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can show how the ligand and protein move and adapt to each other. nih.gov This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and can help predict the binding affinity. nih.govnih.gov

Table 2: Typical Parameters for an MD Simulation of this compound This table outlines the typical setup and parameters for conducting an MD simulation on the title compound in a solvent.

ParameterDescriptionTypical Value/Setting
Force FieldA set of parameters to describe the potential energy of the systemAMBER, CHARMM, GROMOS
Solvent ModelExplicit representation of solvent moleculesTIP3P or SPC/E water model
System SizeNumber of atoms in the simulation box~10,000 - 50,000 atoms
EnsembleThermodynamic conditions (constant Number of atoms, Volume, Temperature)NVT, then NPT
TemperatureSimulation temperature298 K or 310 K (body temp.)
PressureSimulation pressure (for NPT ensemble)1 bar
Simulation TimeTotal duration of the simulation100 ns - 1 µs
Time StepIntegration time step for Newton's equations of motion2 fs

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are often impossible to observe experimentally. Using DFT, the potential energy surface of a reaction can be mapped out, providing a step-by-step description of bond-breaking and bond-forming events. frontiersin.org

For this compound, two key reactive sites are the aldehyde group and the carbon-bromine bond. Reactions at the aldehyde, such as the formation of a Schiff base with an amine, can be modeled to understand the mechanism. Such a study on benzaldehyde derivatives has shown a multi-step process involving an initial nucleophilic attack to form a hemiaminal intermediate (via transition state TS1), followed by an internal rearrangement (TS2) and subsequent dehydration (TS3) to yield the final imine product. nih.govresearchgate.net

The carbon-bromine bond makes the molecule a suitable substrate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Computational studies on the Suzuki reaction with bromo-aromatics have detailed the full catalytic cycle. nih.govresearchgate.net This cycle typically involves three main stages:

Oxidative Addition: The C-Br bond of this compound adds to a low-valent palladium catalyst (e.g., Pd(0)). DFT calculations can determine the activation energy barrier for this rate-determining step. nih.govrsc.org

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the bromide. The role of the base in this step, either by activating the organoboron species or the palladium complex, can be computationally investigated. acs.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. pku.edu.cn

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, allowing for the identification of the rate-limiting step and providing insights into how catalyst, substrate, and solvent structure influence reaction outcomes. researchgate.netrsc.org

Table 3: Representative Calculated Activation Energies for Key Mechanistic Steps This table provides examples of activation energies (ΔE‡) for reaction steps relevant to this compound, based on DFT studies of analogous systems.

Reaction TypeMechanistic StepReactant SystemActivation Energy (kcal/mol)
Suzuki CouplingOxidative Addition (C-Br)Bromobenzene + Pd-Zeolite2.6 nih.gov
Suzuki CouplingReductive Elimination (C-C)Biphenyl on Pd-Zeolite17.7 nih.gov
Schiff Base FormationHemiaminal Formation (TS1)Benzaldehyde + Amine~15-20
Schiff Base FormationDehydration (TS3)Hemiaminal~25-35
Aldol (B89426) ReactionC-C Bond FormationBenzaldehyde + Acetone~20-25 researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to create predictive models that correlate the chemical structure of compounds with their physicochemical properties or biological activities. science.govlew.ro While no specific QSPR studies focused solely on derivatives of this compound are available, the methodology is widely applied to substituted benzaldehydes and other aromatic compounds. acs.orgnih.govnih.gov

A QSPR study on derivatives of this compound would involve several key steps:

Dataset Creation: A series of derivatives would be synthesized or computationally designed. This typically involves modifying substituents at various positions on the benzene (B151609) ring.

Property Measurement: A specific property or activity of interest is measured for all compounds in the series. This could be a physical property (e.g., solubility, boiling point), a measure of reactivity, or a biological endpoint (e.g., IC₅₀ value against an enzyme). nih.govnih.gov

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., logP), and topological properties. researchgate.net

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a subset of the most relevant descriptors to the measured property. ijpsonline.com

Validation: The predictive power of the model is rigorously tested using statistical validation methods, such as cross-validation and prediction on an external test set of compounds not used in model creation.

For example, a QSAR study on benzaldehyde derivatives acting as phenoloxidase inhibitors found that inhibitory activity was significantly correlated with the hydrophobicity of the para substituent (described by the Hansch-Fujita π value) and the presence of an ortho-hydroxyl group. nih.gov A QSPR model could similarly be developed for derivatives of this compound to predict properties like their efficacy as precursors in cross-coupling reactions or their potential as bioactive agents, thereby guiding the synthesis of new compounds with optimized characteristics.

Table 4: Illustrative Data for a Hypothetical QSPR Study on this compound Derivatives This table shows the type of data that would be generated for a QSPR analysis. A series of derivatives (R¹, R²) would be created, and for each, molecular descriptors would be calculated and correlated with a measured property (e.g., Target Property Y).

CompoundlogP (Hydrophobicity)Molar Refractivity (Steric)Dipole Moment (Electronic)Target Property Y
ParentHH3.555.43.2 D(measured value)
Derivative 1-FH3.655.24.1 D(measured value)
Derivative 2-ClH4.058.04.0 D(measured value)
Derivative 3H-CH₃4.060.03.1 D(measured value)
Derivative 4H-NO₂3.357.55.5 D(measured value)
Derivative 5-F-CH₃4.159.84.0 D(measured value)

Green Chemistry and Sustainable Synthesis of 4 Bromo 2 Isopropoxybenzaldehyde and Its Derivatives

Atom Economy and Waste Minimization Strategies in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of 4-Bromo-2-isopropoxybenzaldehyde and its derivatives, maximizing atom economy is crucial for sustainable process design. researchgate.net

Traditional multi-step syntheses of substituted benzaldehydes can suffer from low atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. For instance, a synthetic route involving the protection of an aldehyde, followed by metalation and subsequent bromination, generates significant waste from the protective groups and stoichiometric metalating agents.

Strategies to improve atom economy and minimize waste in the synthesis of compounds like this compound include:

Catalytic Direct C-H Borylation: Instead of traditional bromination methods that use stoichiometric amounts of bromine and a Lewis acid, catalytic C-H borylation followed by a Suzuki-Miyaura coupling represents a more atom-economical route. rsc.org This approach, using catalytic amounts of an iridium-based system, can directly functionalize the aromatic ring, thereby reducing the formation of inorganic salts as byproducts. rsc.org

Tandem Reactions: Designing synthetic pathways where multiple bond-forming events occur in a single pot without isolating intermediates can significantly reduce waste from solvents and purification steps. Cross-metathesis reactions, for example, are inherently atom-economical and can be incorporated into tandem sequences. researchgate.net

Process Analysis and Waste Stream Valorization: A systematic analysis of the entire synthetic process can identify sources of waste. Decisions made in the early stages of synthetic route design are critical, as they can determine up to 80% of the capital cost and waste generation. researchgate.net For example, byproducts from one reaction step could potentially be used as starting materials for other processes.

The following table outlines a comparison of synthetic strategies based on atom economy principles.

Synthetic StrategyReagentsKey AdvantagesKey Disadvantages
Traditional Bromination Br₂, FeBr₃High regioselectivity in some cases.Low atom economy, generation of stoichiometric byproducts.
Direct C-H Borylation/Coupling B₂pin₂, Iridium catalyst, Pd catalystHigh atom economy, milder conditions. rsc.orgMay require more complex catalytic systems. rsc.org
Alkylation of a Precursor Isopropyl bromide, K₂CO₃High yield and good for scalability. Generates salt byproducts.

Development of Eco-Friendly Solvents and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of benign alternatives or, ideally, the elimination of solvents altogether.

In the synthesis of derivatives of this compound, such as in condensation reactions, solvent-free approaches have proven effective. For example, the crossed aldol (B89426) condensation of aromatic aldehydes with cyclic ketones can be carried out efficiently under solvent-free conditions using a heterogeneous catalyst. tandfonline.com This not only reduces solvent waste but can also simplify product purification. tandfonline.comsid.ir Similarly, the synthesis of various heterocyclic compounds from aromatic aldehydes has been successfully achieved without solvents, often with the aid of recyclable catalysts. sid.irscirp.org

When a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent due to its non-toxicity and availability, and its use in reactions like the Heck coupling has been demonstrated with iron-based catalysts. mdpi.com Other eco-friendly solvent options include:

Supercritical Fluids: Supercritical CO₂, for instance, can be a replacement for conventional organic solvents and allows for easy product separation.

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. They can act as both solvents and catalysts in various reactions. scirp.org

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are becoming viable alternatives to traditional polar aprotic solvents like DMF.

The table below summarizes the advantages of eco-friendly solvent strategies.

MethodExample Solvents/ConditionsKey Advantages
Solvent-Free Synthesis Neat reaction mixture, often with grinding or heating.Eliminates solvent waste, simplifies purification, can increase reaction rates. tandfonline.comsid.irscirp.org
Aqueous Media WaterNon-toxic, inexpensive, non-flammable. mdpi.com
Ionic Liquids [bmim]HSO₄Low vapor pressure, recyclable, can enhance reaction rates and selectivity. scirp.org

Energy-Efficient Synthetic Protocols

Reducing energy consumption is another cornerstone of green chemistry. Innovative technologies that provide energy to reactions more efficiently than conventional heating methods are being increasingly adopted.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. uns.ac.iduns.ac.id The heating is rapid and uniform, which can minimize the formation of side products.

While specific MAOS protocols for this compound are not extensively documented, the synthesis of related compounds demonstrates its applicability. For example, the synthesis of chalcone (B49325) derivatives from substituted benzaldehydes has been achieved with high yields in significantly shorter reaction times using microwave irradiation compared to conventional methods. uns.ac.iduns.ac.id The synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles from benzaldehydes has also been efficiently performed under microwave conditions with a recyclable catalyst. jsynthchem.com This suggests that key steps in the synthesis of this compound, such as etherification or subsequent derivatization, could be optimized using MAOS to save time and energy.

MethodReaction TimeYieldReference
Conventional Synthesis of 4'-bromochalcone 3 hours94.61% uns.ac.iduns.ac.id
Microwave-Assisted Synthesis of 4'-bromochalcone 45 seconds89.39% uns.ac.iduns.ac.id

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and easier scalability. nih.govrsc.org

The synthesis of benzaldehyde (B42025) and its derivatives is well-suited for continuous flow processing. For instance, a continuous flow method for preparing benzaldehyde from benzyl (B1604629) dichloride in a microchannel reactor has been developed, reducing reaction times from hours to minutes. google.com For the industrial-scale production of substituted benzaldehydes like this compound, continuous flow reactors can enhance efficiency and safety. It has been suggested that continuous flow bromination can lead to a 20-30% higher yield and a 90% atom economy for bromine compared to batch processes. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can minimize the formation of impurities and improve product consistency. nih.govgoogle.com

ParameterBatch ProcessContinuous Flow Process
Reaction Time HoursMinutes google.com
Heat Transfer Less efficient, potential for hotspotsHighly efficient, precise temperature control rsc.org
Safety Higher risk with hazardous reagentsImproved safety due to small reaction volumes rsc.org
Scalability Often challengingMore straightforward "scaling-out" nih.gov

Design and Application of Sustainable Catalytic Systems

Catalysis is a fundamental tool in green chemistry, as catalysts can enable reactions with higher efficiency and selectivity while being used in small amounts. Sustainable catalysis focuses on using catalysts that are non-toxic, derived from abundant materials, and can be easily recovered and reused.

Several types of recyclable heterogeneous catalysts are applicable to the synthesis of aromatic aldehydes and their derivatives:

Silica-Supported Catalysts: Reagents like NH₄H₂PO₄ supported on silica (B1680970) gel have been used as efficient, inexpensive, and non-toxic heterogeneous catalysts for condensation reactions of aromatic aldehydes. tandfonline.com

Nanoparticle Catalysts: Copper oxide (CuO) nanoparticles have been employed as a recyclable catalyst for the synthesis of various heterocyclic compounds from aromatic aldehydes under solvent-free conditions. sid.ir

Supported Ionic Liquid Catalysts: Ionic liquids can be grafted onto a solid support like silica, combining the catalytic activity of the ionic liquid with the advantages of a heterogeneous system. scirp.org

Metal-Organic Frameworks (MOFs): These porous materials can be designed to have specific catalytic sites and are highly recyclable. For example, a cerium-based MOF has been shown to be an efficient and recyclable catalyst for the Kabachnik-Fields reaction involving aromatic aldehydes. rsc.org

The reusability of these catalysts is a key feature. For example, silica-grafted ionic liquid catalysts have been used in consecutive reaction runs with minimal loss of efficiency. scirp.org Similarly, iron-based heterogeneous catalysts have been shown to be recyclable by simple filtration, offering an economical and environmentally friendly approach for various organic transformations. mdpi.com

Organocatalysis and Biocatalysis Approaches

The pursuit of green and sustainable chemistry has propelled the exploration of alternative catalytic systems to replace traditional metal-based catalysts, which often suffer from toxicity, cost, and environmental concerns. Organocatalysis and biocatalysis have emerged as powerful strategies, offering mild reaction conditions, high selectivity, and reduced waste generation. These approaches are increasingly being applied to the synthesis of complex molecules, including derivatives of functionalized benzaldehydes like this compound.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has witnessed exponential growth, providing novel and sustainable pathways for asymmetric synthesis. For the derivatization of benzaldehyde structures, organocatalytic methods such as aldol reactions, Michael additions, and annulations are particularly relevant. mdpi.comrsc.org These reactions allow for the stereoselective formation of carbon-carbon bonds, a fundamental process in building molecular complexity.

One prominent class of organocatalysts are proline and its derivatives. For instance, L-prolinamides have been successfully employed in the asymmetric Michael addition of aldehydes to nitroalkenes, achieving high yields (up to 94%) and excellent enantioselectivities (up to 99% ee). mdpi.com Similarly, chiral secondary amine catalysts have been used for the asymmetric α-alkylation of aldehydes. mdpi.com N-heterocyclic carbenes (NHCs) represent another important class of organocatalysts, capable of facilitating a wide range of transformations, including benzoin (B196080) condensations and annulation reactions to form highly substituted aromatic rings. rsc.org

Research has demonstrated the utility of organocatalysts in reactions involving substituted benzaldehydes, which serve as analogs for the derivatization of this compound. These catalysts often operate under mild, environmentally benign conditions, sometimes even in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Table 1: Examples of Organocatalytic Reactions for Benzaldehyde Derivatives

Catalyst Type Reaction Substrates Yield Stereoselectivity Reference
L-Prolinamide Asymmetric Michael Addition Aldehydes and Nitroalkenes Up to 94% Up to 99% ee, 99:1 dr mdpi.com
Chiral Secondary Amine Asymmetric α-Alkylation Aldehydes and p-Quinone Methides Good Good diastereocontrol and enantioselectivity mdpi.com
N-Heterocyclic Carbene (NHC) [4+2] Benzannulation Enals and 2-Methyl-3-oxoacetate indoles 83-93% N/A rsc.org

Biocatalysis

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. This approach is intrinsically green, as enzymes operate under mild conditions (physiological pH and temperature), are biodegradable, and exhibit remarkable chemo-, regio-, and stereoselectivity. For the synthesis of derivatives of this compound, several classes of enzymes are of significant interest.

Benzaldehyde Lyase (BAL) , a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is renowned for its ability to catalyze the formation and cleavage of carbon-carbon bonds. dergipark.org.tr It is particularly effective in asymmetric benzoin condensation reactions, including cross-benzoin condensations to create mixed benzoins with non-identical aromatic groups. dergipark.org.trscispace.com This enzymatic approach allows for the synthesis of chiral α-hydroxy ketones, which are valuable synthetic intermediates. Studies have shown that BAL can catalyze the reaction between various substituted benzaldehydes, acting as donors, and other aldehydes, acting as acceptors, with high enantioselectivity. dergipark.org.trscispace.com BAL from Pseudomonas fluorescens has also been shown to catalyze intramolecular benzoin reactions, demonstrating its versatility in constructing cyclic structures. csic.es

Monooxygenases , such as 4-hydroxyacetophenone monooxygenase (HAPMO), are capable of performing Baeyer-Villiger oxidations. This reaction can be used to convert benzaldehydes into the corresponding phenols via the formation of a formate (B1220265) ester intermediate. researchgate.net Research on fluorinated benzaldehydes has shown that HAPMO can selectively catalyze the oxidation, favoring the formation of phenols over benzoic acids, which can be the major product in chemical oxidations. researchgate.net This enzymatic route provides a green alternative to traditional Baeyer-Villiger reactions that often use hazardous peroxy acids. researchgate.net

Aldolases are another class of enzymes that form carbon-carbon bonds with high stereocontrol. rsc.org They catalyze the aldol addition of a ketone donor to an aldehyde acceptor. This reaction is a powerful tool for creating chiral β-hydroxy carbonyl compounds. rsc.org The substrate scope of aldolases is continually being expanded through protein engineering, making them applicable to a wider range of substituted benzaldehydes. rsc.org

Table 2: Examples of Biocatalytic Reactions for Benzaldehyde Derivatives

Enzyme Reaction Type Substrate Example Product Type Selectivity Reference
Benzaldehyde Lyase (BAL) Cross-Benzoin Condensation 2-Chlorobenzaldehyde and Benzaldehyde (R)-2-Chloro-α-hydroxybenzylketone >99% ee scispace.com
Benzaldehyde Lyase (BAL) Trans-Benzoin Condensation Racemic Benzoins and Benzyloxyacetaldehyde (R)-2-Hydroxy-1-phenylpropanone derivatives Up to 66% ee dergipark.org.tr
4-Hydroxyacetophenone Monooxygenase (HAPMO) Baeyer-Villiger Oxidation 2-Fluorobenzaldehyde 2-Fluorophenol High preference for phenol (B47542) product researchgate.net

The application of both organocatalysis and biocatalysis offers sustainable and efficient routes for the synthesis of complex derivatives from precursors like this compound. These methods reduce reliance on harsh reagents and metal catalysts, minimize waste, and provide access to chiral molecules with high purity, embodying the core tenets of green chemistry.

Future Perspectives and Emerging Research Directions

Discovery of Novel Synthetic Methodologies for Site-Selective Functionalization

The reactivity of 4-Bromo-2-isopropoxybenzaldehyde is largely dictated by its three functional groups: the aldehyde, the aromatic bromine, and the isopropoxy ether. Future research will likely focus on developing novel methodologies for the site-selective functionalization of this molecule, allowing for the precise introduction of new chemical entities at specific positions.

Recent advancements in catalysis are expected to play a pivotal role. For instance, the development of sophisticated ligand systems for transition metals could enable C-H activation at the positions ortho or meta to the existing substituents, opening up new avenues for structural diversification. The selective transformation of the bromine atom via cross-coupling reactions is another area ripe for exploration. While Suzuki and other similar coupling reactions are established methods, the discovery of new catalysts could offer improved yields, broader substrate scope, and milder reaction conditions, particularly for challenging transformations.

Furthermore, photoredox catalysis presents a promising frontier for the site-selective functionalization of such bromo-aromatic compounds. Light-mediated reactions could allow for transformations that are not accessible through traditional thermal methods, potentially enabling novel C-H functionalization or cross-coupling pathways under exceptionally mild conditions.

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

Beyond established reactions, there is a growing interest in exploring unprecedented chemical transformations and reactivity patterns of this compound. The interplay between the electron-withdrawing aldehyde and bromine atom, and the electron-donating isopropoxy group creates a unique electronic environment that could be exploited for novel reactivity.

One area of interest is the investigation of multicomponent reactions where this compound acts as a key building block. The development of new catalytic systems could facilitate the one-pot synthesis of complex molecular architectures from simple starting materials, with the subject compound providing a core scaffold.

Additionally, the application of electrosynthesis to this molecule could unveil new reactivity. Anodic or cathodic reactions might allow for selective oxidations or reductions at different sites of the molecule, leading to the formation of products that are difficult to obtain through conventional chemical means. The unique substitution pattern of this compound could influence the regioselectivity of such electrochemical transformations.

Expanded Applications in Interdisciplinary Scientific Fields

The utility of this compound is expected to extend beyond its current role as a simple organic intermediate. Its structural motifs are of interest in various interdisciplinary fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry, this compound has already been utilized as a building block in the synthesis of inhibitors for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). nih.govacs.org The isopropoxy group can engage in specific interactions with biological targets, while the bromo-substituted phenyl ring provides a handle for further structural modifications to optimize potency and pharmacokinetic properties. Future research will likely see the incorporation of this scaffold into a wider range of biologically active molecules.

In the realm of materials science, the aromatic and functionalized nature of this compound makes it a potential precursor for the synthesis of novel organic materials. For example, it could be used to create new ligands for metal-organic frameworks (MOFs) or as a monomer for the synthesis of functional polymers with specific optical or electronic properties. The bromine atom, in particular, can be a site for polymerization or post-synthetic modification of materials.

Integration with Automation, Machine Learning, and Artificial Intelligence in Chemical Synthesis

The synthesis and derivatization of molecules like this compound are becoming increasingly influenced by automation, machine learning (ML), and artificial intelligence (AI). These technologies are set to revolutionize how chemical reactions are discovered, optimized, and executed.

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions for the functionalization of this compound, accelerating the discovery of new synthetic methodologies. nih.gov By systematically varying catalysts, solvents, and other parameters, these systems can generate large datasets that would be impractical to obtain through manual experimentation.

Machine learning algorithms can then analyze these datasets to predict reaction outcomes, identify optimal conditions, and even suggest novel reaction pathways. beilstein-journals.orgijsetpub.combeilstein-journals.org For instance, an ML model could be trained to predict the regioselectivity of a C-H functionalization reaction on the this compound scaffold based on the catalyst and reaction conditions used. This predictive power can significantly reduce the number of experiments required, saving time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-isopropoxybenzaldehyde with high purity?

  • Methodology : A nucleophilic substitution reaction can be employed, where 4-Bromo-2-hydroxybenzaldehyde reacts with isopropyl bromide or a tosylate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone). The reaction mixture is typically refluxed for 1–3 hours, followed by purification via column chromatography or recrystallization to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC. Optimize equivalents of alkylating agents to minimize side products like di-alkylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • NMR : ¹H NMR (δ 10.3 ppm for aldehyde proton; δ 1.2–1.4 ppm for isopropyl methyl groups).
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • X-ray Crystallography : Use SHELX or WinGX software to resolve crystal structure and validate stereochemistry .
    • Data Table :
TechniqueExpected Peaks/SignalsPurpose
¹³C NMRδ 190–200 (aldehyde)Confirm aldehyde group
MSM⁺ at m/z 242/244 (Br isotope pattern)Molecular weight verification

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved when determining the structure of this compound derivatives?

  • Methodology :

  • Perform density functional theory (DFT) calculations to compare experimental and theoretical NMR/IR spectra .
  • Use ORTEP-3 to refine crystallographic data and identify potential disorder in the isopropoxy group .
  • Cross-validate with 2D NMR (e.g., COSY, NOESY) to resolve spatial ambiguities .
    • Example : If X-ray data suggests a planar aldehyde group but DFT predicts slight distortion, consider solvent effects or crystal packing forces .

Q. What strategies mitigate side reactions during the introduction of the isopropoxy group in this compound synthesis?

  • Methodology :

  • Protection-Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent oxidation during alkylation .
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems.
  • By-Product Analysis : Characterize di-alkylated impurities via HPLC-MS and adjust stoichiometry (e.g., limit isopropyl halide to 1.1 eq.) .

Q. How should researchers address discrepancies in reaction yields when scaling up this compound synthesis?

  • Methodology :

  • Conduct Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, agitation rate).
  • Use microreactors for continuous flow synthesis to maintain consistent temperature and mixing at larger scales.
  • Validate purity at each scale using HPLC with a C18 column and UV detection at 254 nm .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash immediately with soap/water (15 mins); for eye exposure, irrigate with saline (10–15 mins) .
  • Storage : Store under argon at 2–8°C in amber vials to prevent aldehyde oxidation .

Applications in Research

Q. How can this compound be utilized as a building block in medicinal chemistry?

  • Methodology :

  • Schiff Base Formation : React with amines to generate imine intermediates for antimicrobial agent development .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the bromine position .
    • Case Study : A 2024 study used this compound to synthesize analogs inhibiting kinase enzymes (IC₅₀ = 0.8 µM) via structure-activity relationship (SAR) analysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

  • Methodology :

  • Conduct solubility parameter calculations (Hansen parameters) to predict compatibility.
  • Validate experimentally using dynamic light scattering (DLS) to detect aggregation in polar solvents (e.g., DMSO vs. THF) .
    • Example : Discrepancies in DMSO solubility may arise from trace water content; use molecular sieves for anhydrous conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.